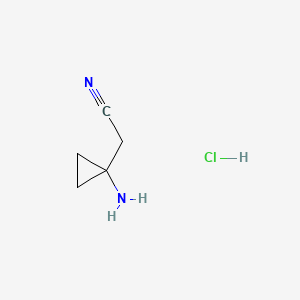![molecular formula C34H50P2 B6604371 dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane CAS No. 153725-05-4](/img/structure/B6604371.png)
dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane, also known as DCHP, is an organophosphane compound that has been studied for its potential applications in organic synthesis and as a ligand for transition metal complexes. This compound is of particular interest due to its unique structure, which contains two cyclohexyl rings connected by a phosphanyl group. DCHP has been found to be a useful reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including small molecules, peptides, and carbohydrates. Additionally, DCHP has been used as a ligand for transition metal complexes, allowing for the formation of novel organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a ligand for transition metal complexes. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been used in the synthesis of a variety of organic compounds, including small molecules, peptides, and carbohydrates. dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has also been used in the synthesis of a variety of organometallic compounds.
Wirkmechanismus
The mechanism of action of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane is not well understood. However, it is believed that dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane acts as a Lewis acid, which can facilitate the formation of a variety of organometallic compounds. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been found to be a useful reagent in organic synthesis, as it can act as a nucleophile and react with a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane are not well understood. However, it is believed that dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane may have some beneficial effects on the body, as it has been found to have antioxidant and anti-inflammatory properties. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been found to be a useful reagent in organic synthesis, as it can act as a nucleophile and react with a variety of organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane in lab experiments include its ability to act as a Lewis acid, its ability to act as a nucleophile, and its ability to facilitate the formation of a variety of organometallic compounds. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane is relatively inexpensive and easy to obtain. The limitations of using dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane in lab experiments include its potential toxicity and the fact that it is not very soluble in water.
Zukünftige Richtungen
The potential future directions of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane research include further exploration of its potential applications in organic synthesis and as a ligand for transition metal complexes. Additionally, further research into the biochemical and physiological effects of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane could be beneficial. Additionally, further research into the mechanism of action of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane could lead to the development of more efficient and effective synthetic methods. Finally, further research into the potential toxicity of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane could be beneficial.
Synthesemethoden
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane can be synthesized using a variety of methods, including the Wittig reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Wittig reaction is the most commonly used method for dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane synthesis. This method involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, such as potassium tert-butoxide. The Sonogashira coupling reaction involves the coupling of an aryl halide with an organometallic compound, such as a palladium-catalyzed reaction. The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an alkyl halide and an organometallic compound.
Eigenschaften
IUPAC Name |
dicyclohexyl-(8-dicyclohexylphosphanylnaphthalen-1-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h13-16,25-26,28-31H,1-12,17-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRWNNLDWBPGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C(=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)


![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)





![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)

![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)